REACTION_CXSMILES
|
[C:1]([C:3]([NH:8][C:9](=[O:15])/[CH:10]=[CH:11]\[C:12]([OH:14])=O)([CH3:7])[CH:4]([CH3:6])[CH3:5])#[N:2].C([O-])(=O)C.[Na+]>C(OC(=O)C)(=O)C>[CH:4]([C:3]([CH3:7])([N:8]1[C:9](=[O:15])[CH:10]=[CH:11][C:12]1=[O:14])[C:1]#[N:2])([CH3:6])[CH3:5] |f:1.2|
|
Name
|
|
Quantity
|
595 g
|
Type
|
reactant
|
Smiles
|
C(#N)C(C(C)C)(C)NC(\C=C/C(=O)O)=O
|
Name
|
|
Quantity
|
13.72 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
3.96 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
CUSTOM
|
Details
|
is distilled* at 120°-130° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C(C#N)(N1C(C=CC1=O)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 337 g | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 62% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |